2alpha-Methyl-11-oxoprogesterone

Beschreibung

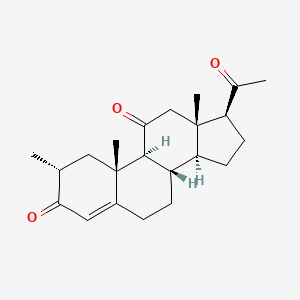

2alpha-Methyl-11-oxoprogesterone (CAS: 3642-85-1) is a synthetic progesterone derivative with the molecular formula C22H30O3 and a unique structural configuration. Its IUPAC name and SMILES notation ([C@]12(C(=CC(=O)CC1)C@@HC[C@@]3([C@@]2(C(C[C@@]4(C@@HCC[C@@]34[H])C)=O)[H])[H])C) highlight the presence of a 2α-methyl group and an 11-oxo substituent, distinguishing it from endogenous progesterone .

Eigenschaften

CAS-Nummer |

2701-48-6 |

|---|---|

Molekularformel |

C22H30O3 |

Molekulargewicht |

342.5 g/mol |

IUPAC-Name |

(2R,8S,9S,10R,13S,14S,17S)-17-acetyl-2,10,13-trimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C22H30O3/c1-12-10-21(3)14(9-18(12)24)5-6-15-17-8-7-16(13(2)23)22(17,4)11-19(25)20(15)21/h9,12,15-17,20H,5-8,10-11H2,1-4H3/t12-,15+,16-,17+,20-,21+,22-/m1/s1 |

InChI-Schlüssel |

INESPPDNHLGBPH-PWJGREASSA-N |

SMILES |

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)C(=O)C)C |

Isomerische SMILES |

C[C@@H]1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@H]([C@]4(CC3=O)C)C(=O)C)C |

Kanonische SMILES |

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)C(=O)C)C |

Andere CAS-Nummern |

2701-48-6 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Medroxyprogesterone Acetate (MPA)

- Molecular Formula : C24H34O4 .

- Structural Differences : MPA features a 6α-methyl group and a 17α-acetate substituent , contrasting with 2alpha-Methyl-11-oxoprogesterone’s 2α-methyl and 11-oxo groups.

- Pharmacological Profile : MPA is a widely used synthetic progestin in hormone replacement therapy and contraception due to its prolonged half-life and strong binding to progesterone receptors . The 17α-acetate group enhances oral bioavailability, while the 6α-methyl group stabilizes the molecule against hepatic metabolism.

- Key Distinction : The 11-oxo group in this compound may reduce glucocorticoid or mineralocorticoid off-target effects compared to MPA, which lacks this moiety.

17-Hydroxyprogesterone (17-OHP)

- Molecular Formula : C21H30O3.

- Structural Differences : 17-OHP, a natural progesterone metabolite, has a 17α-hydroxyl group but lacks methyl or oxo modifications at positions 2α and 11.

- Pharmacological Role : 17-OHP is a precursor in cortisol biosynthesis and is used clinically to prevent preterm birth. Its activity depends on enzymatic conversion to other steroids, whereas this compound’s synthetic substitutions likely render it resistant to such metabolism .

Oxymetholone

- Molecular Formula : C21H32O3 .

- Structural Differences : Oxymetholone, an anabolic-androgenic steroid, contains a 2-hydroxymethylene group and a 17β-methyl group , diverging significantly from this compound’s progesterone backbone.

- Functional Contrast : While Oxymetholone exhibits potent anabolic effects, this compound’s structural alignment with progesterone suggests a primary progestogenic rather than androgenic activity .

Comparative Data Table

Research Findings and Implications

- Metabolic Pathways: The 11-oxo group likely prevents further oxidation at the 11β position, a common metabolic pathway for endogenous progesterone, thereby extending half-life .

- Clinical Potential: While MPA and 17-OHP have established roles, this compound’s unique substitutions warrant investigation for conditions requiring selective PR modulation without cross-reactivity with other steroid receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.